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Compound of Interest

Compound Name:
2-(methylamino)-N-

propylacetamide

Cat. No.: B2394039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the potential synthetic pathways for the

preparation of 2-(methylamino)-N-propylacetamide, a secondary amine-containing

acetamide of interest in pharmaceutical and chemical research. Due to the limited availability of

direct published synthetic procedures for this specific molecule, this document outlines the

most plausible and chemically sound manufacturing routes based on established organic

chemistry principles and analogous reactions found in the literature. The guide includes

theoretical experimental protocols, data presentation in tabular format, and visualizations of the

synthetic pathways.
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Property Value Reference

Molecular Formula C₆H₁₄N₂O [1]

Molecular Weight 130.19 g/mol [1][2]

CAS Number 901273-19-6 [1]

IUPAC Name
2-(methylamino)-N-

propylacetamide

Synonyms

N-propyl-2-

(methylamino)acetamide, N-

propyl-sarcosinamide

[2]

Predicted Boiling Point 256.2 ± 23.0 °C

Predicted Density 0.914 ± 0.06 g/cm³

Proposed Synthesis Pathways
Three primary synthetic routes have been identified as the most viable for the synthesis of 2-
(methylamino)-N-propylacetamide. These are:

Nucleophilic Substitution of a Haloacetamide: A two-step process involving the initial

preparation of a haloacetamide intermediate, followed by substitution with the appropriate

amine.

Direct Amide Coupling: The formation of the amide bond between N-methylglycine

(sarcosine) and propylamine using a suitable coupling agent.

Reductive Amination: A multi-step pathway involving the formation of an imine intermediate

followed by reduction.

These pathways are visualized in the following diagrams and detailed in the subsequent

sections.
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Pathway 1: Nucleophilic Substitution

Pathway 2: Direct Amide Coupling

Pathway 3: Reductive Amination
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Figure 1: Overview of Proposed Synthetic Pathways.
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Pathway 1: Nucleophilic Substitution
This pathway is a robust and common method for the synthesis of α-amino amides. It proceeds

in two main steps: the formation of an N-substituted 2-haloacetamide, followed by the

displacement of the halide with an amine. For the synthesis of 2-(methylamino)-N-
propylacetamide, two variations of this pathway are feasible.

Variation A: Reaction of 2-Chloro-N-propylacetamide with Methylamine

Chloroacetyl Chloride

2-Chloro-N-propylacetamide

Base (e.g., NaHCO₃)
DCM, 0°C to RT

Propylamine

2-(methylamino)-N-propylacetamide

Base (e.g., K₂CO₃)
Solvent (e.g., Acetonitrile), Reflux

Methylamine
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Figure 2: Pathway 1A Workflow.

Experimental Protocol (Theoretical):

Step 1: Synthesis of 2-Chloro-N-propylacetamide

To a solution of propylamine (1.0 eq) and a non-nucleophilic base such as sodium

bicarbonate (1.2 eq) in a suitable solvent like dichloromethane (DCM) at 0°C, add

chloroacetyl chloride (1.1 eq) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and separate the organic layer.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield crude 2-chloro-N-propylacetamide.

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-(methylamino)-N-propylacetamide

Dissolve 2-chloro-N-propylacetamide (1.0 eq) in a polar aprotic solvent such as acetonitrile.

Add an excess of methylamine (solution in a suitable solvent or gaseous) (2.0-3.0 eq) and a

base like potassium carbonate (1.5 eq) to the mixture.

Heat the reaction mixture to reflux and monitor by TLC.

Once the reaction is complete, cool the mixture to room temperature and filter off the

inorganic salts.

Concentrate the filtrate under reduced pressure.

Purify the resulting crude product by column chromatography to obtain 2-(methylamino)-N-
propylacetamide.

Variation B: Reaction of 2-Chloro-N-methylacetamide with Propylamine

This variation follows a similar protocol, with the roles of methylamine and propylamine

reversed. The synthesis of the intermediate, 2-chloro-N-methylacetamide, can be achieved by

reacting chloroacetyl chloride with methylamine.[3]
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Pathway 2: Direct Amide Coupling
This pathway offers a more convergent approach by directly forming the amide bond between

N-methylglycine (sarcosine) and propylamine. This method typically requires a coupling agent

to activate the carboxylic acid.
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Figure 3: Pathway 2 Workflow.

Experimental Protocol (Theoretical, adapted from[4]):

To a suspension of N-methylglycine (sarcosine) (1.0 eq) in a suitable solvent such as

toluene, add the coupling agent, for instance, tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)

(1.1 eq).

Add propylamine (1.2 eq) to the reaction mixture.
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Heat the mixture to reflux for 12-24 hours, with continuous removal of water if necessary

(e.g., using a Dean-Stark apparatus).

Monitor the reaction by TLC or LC-MS.

Upon completion, cool the reaction mixture and quench with a suitable aqueous solution

(e.g., saturated sodium bicarbonate).

Extract the product with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography.

Reactants
Coupling Agent /
Conditions

Expected Yield
Reference for
Analogy

N-Methylglycine,

Propylamine

B(OCH₂CF₃)₃,

Toluene, Reflux
Good [4]

N-Methylglycine,

Propylamine

Other standard

peptide coupling

reagents (e.g., HATU,

HOBt, EDC) with a

non-nucleophilic base

(e.g., DIPEA) in a

solvent like DMF or

DCM.

Good to High
General Peptide

Synthesis

Pathway 3: Reductive Amination
This pathway involves the formation of N-methylglycine from glyoxylic acid and methylamine,

followed by amidation with propylamine. This route is less direct but utilizes common and

inexpensive starting materials.
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Figure 4: Pathway 3 Workflow.

Experimental Protocol (Theoretical):

Step 1: Synthesis of N-Methylglycine (Sarcosine) via Reductive Amination[5]

In a pressure vessel, dissolve glyoxylic acid (1.0 eq) in a mixture of water and a suitable

organic solvent like methanol.

Add an excess of methylamine (as an aqueous solution or gas) (>=2.0 eq).

Add a hydrogenation catalyst, such as Rhodium on carbon (Rh/C).

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until

hydrogen uptake ceases.

Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain crude N-

methylglycine.

Step 2: Amide Coupling of N-Methylglycine with Propylamine

This step would follow the same protocol as outlined in Pathway 2.
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Summary and Conclusion
This technical guide has outlined three plausible and chemically sound pathways for the

synthesis of 2-(methylamino)-N-propylacetamide. While direct experimental data for this

specific compound is not readily available in the public domain, the presented routes are based

on well-established and reliable organic reactions. For researchers and drug development

professionals, Pathway 2 (Direct Amide Coupling) likely represents the most efficient and

convergent synthesis. Pathway 1 (Nucleophilic Substitution) is also a very strong candidate,

relying on readily available starting materials and straightforward reactions. Pathway 3

(Reductive Amination) is a viable, albeit longer, alternative. The choice of the optimal pathway

will depend on factors such as the availability and cost of starting materials, desired scale of

the synthesis, and the purification capabilities of the laboratory. It is strongly recommended that

small-scale pilot reactions are conducted to optimize the reaction conditions for the chosen

pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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